5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of a methoxybenzylidene group attached to a dioxane ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
The primary targets of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are enzymes involved in the biosynthesis of lysine . These enzymes include dihydrodipicolinate synthase (DHDPS) , which catalyzes the first and rate-limiting step in the pathway . The inhibition of these enzymes disrupts lysine production, which is essential for protein synthesis and growth in plants .
Mode of Action
The compound interacts with its targets by binding to a novel and unexplored pocket within DHDPS . This binding inhibits the activity of DHDPS, thereby disrupting the biosynthesis of lysine .
Biochemical Pathways
The affected biochemical pathway is the lysine biosynthesis pathway . By inhibiting DHDPS, the compound disrupts this pathway, leading to a decrease in lysine production . This disruption can have downstream effects on protein synthesis and growth, particularly in plants .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in lysine production, which can disrupt protein synthesis and growth . This can lead to the death of cells, particularly in plants .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH changes can affect its fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solvent . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. the process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.
Substitution: The methoxy group in the benzylidene moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: This compound shares a similar benzylidene moiety but differs in the core structure, which is a thiazolidine ring instead of a dioxane ring.
N-(4-Methoxybenzylidene)isonicotinohydrazone: This compound also contains a methoxybenzylidene group but has an isonicotinohydrazone core.
Uniqueness
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQBJKRSEOLQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327172 | |
Record name | NSC636626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-54-7 | |
Record name | NSC636626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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